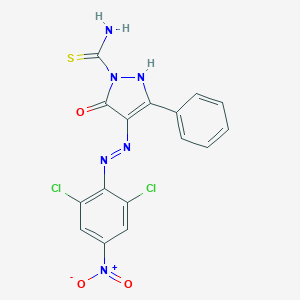![molecular formula C20H20N6O8 B465018 4-nitro-N'-[6-(2-{4-nitrobenzoyl}hydrazino)-6-oxohexanoyl]benzohydrazide](/img/structure/B465018.png)
4-nitro-N'-[6-(2-{4-nitrobenzoyl}hydrazino)-6-oxohexanoyl]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~,N’~6~-bis[(4-nitrophenyl)carbonyl]hexanedihydrazide is a chemical compound known for its unique structure and properties It is characterized by the presence of two 4-nitrophenyl groups attached to a hexanedihydrazide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~6~-bis[(4-nitrophenyl)carbonyl]hexanedihydrazide typically involves the reaction of hexanedihydrazide with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of N’~1~,N’~6~-bis[(4-nitrophenyl)carbonyl]hexanedihydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N’~1~,N’~6~-bis[(4-nitrophenyl)carbonyl]hexanedihydrazide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under appropriate conditions.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N’~1~,N’~6~-bis[(4-nitrophenyl)carbonyl]hexanedihydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N’~1~,N’~6~-bis[(4-nitrophenyl)carbonyl]hexanedihydrazide involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biological effects. The compound can also act as a precursor for the synthesis of other bioactive molecules.
Comparison with Similar Compounds
Similar Compounds
- N’~1~,N’~6~-bis[(4-chlorophenyl)carbonyl]hexanedihydrazide
- N’~1~,N’~6~-bis[(4-methoxyphenyl)carbonyl]hexanedihydrazide
- N’~1~,N’~6~-bis[(4-ethoxyphenyl)carbonyl]hexanedihydrazide
Uniqueness
N’~1~,N’~6~-bis[(4-nitrophenyl)carbonyl]hexanedihydrazide is unique due to the presence of nitro groups, which impart distinct chemical reactivity and biological activity. The nitro groups can participate in various chemical reactions, making this compound versatile for different applications.
Properties
Molecular Formula |
C20H20N6O8 |
|---|---|
Molecular Weight |
472.4g/mol |
IUPAC Name |
1-N',6-N'-bis(4-nitrobenzoyl)hexanedihydrazide |
InChI |
InChI=1S/C20H20N6O8/c27-17(21-23-19(29)13-5-9-15(10-6-13)25(31)32)3-1-2-4-18(28)22-24-20(30)14-7-11-16(12-8-14)26(33)34/h5-12H,1-4H2,(H,21,27)(H,22,28)(H,23,29)(H,24,30) |
InChI Key |
IHXVUFACHVSQHG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NNC(=O)CCCCC(=O)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NNC(=O)CCCCC(=O)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-fluorophenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B464946.png)
![4-[(4-hydroxyphenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B464947.png)
![N'-(3-CHLOROBENZOYL)-6-[(3-CHLOROPHENYL)FORMOHYDRAZIDO]-6-OXOHEXANEHYDRAZIDE](/img/structure/B464954.png)
![N-[(4-acetylphenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B464961.png)
![3-CHLORO-N'-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE](/img/structure/B464983.png)
![4-[(4-ethoxyphenyl)hydrazono]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B464993.png)
![(4E)-4-[2-(2,5-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-5-OXO-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE](/img/structure/B464994.png)

![4-{[2-(4-morpholinylcarbonyl)phenyl]hydrazono}-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B464998.png)
![(4E)-3-(4-NITROPHENYL)-5-OXO-4-[2-(2,4,6-TRIBROMOPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE](/img/structure/B464999.png)
![4-[(4-acetylphenyl)hydrazono]-3-{4-nitrophenyl}-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B465001.png)
![(4E)-4-[2-(2-CYANOPHENYL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE](/img/structure/B465002.png)
![(4E)-4-[2-(4-ethoxyphenyl)hydrazinylidene]-3-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B465004.png)
![4-[2-(1-(aminocarbothioyl)-3-{4-nitrophenyl}-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazino]benzoic acid](/img/structure/B465005.png)
